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For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a

direct-acting antiviral agent that inhibits the HCV NS5B RNA-dependent RNA polymerase. As

with any pharmaceutical compound, the control of impurities is a critical aspect of drug

development and manufacturing to ensure safety and efficacy. This technical guide provides an

in-depth overview of Sofosbuvir impurity G, a known diastereoisomer of the active

pharmaceutical ingredient.

Chemical Identity and Properties
Sofosbuvir impurity G is chemically identified as a diastereoisomer of Sofosbuvir. Its

fundamental chemical properties are summarized in the table below.

Property Value

CAS Number 1337482-15-1

Molecular Formula C22H29FN3O9P

Molecular Weight 529.45 g/mol

Synonyms
Sofosbuvir 3'-O-Phosphoramidate, Sofosbuvir

5'-Desphosphate 3'-O-[(S)-Phosphate]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15566924?utm_src=pdf-interest
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identification of Sofosbuvir Impurity G

While specific quantitative analytical data from a formal Certificate of Analysis is not publicly

available in the literature, commercial suppliers of this reference standard typically report

purities of ≥98%.

Synthesis and Experimental Protocols
The synthesis of Sofosbuvir impurities is crucial for their use as reference standards in

analytical method development and validation. A patented method for the preparation of a

Sofosbuvir impurity provides a general synthetic pathway that can be adapted for the synthesis

of specific diastereomers like impurity G.

Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for a Sofosbuvir impurity, based

on a disclosed preparation method. This multi-step synthesis involves the sequential

modification of a nucleoside analogue to introduce the phosphoramidate moiety.
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A representative synthetic workflow for a Sofosbuvir impurity.

General Experimental Protocol for Synthesis
The following is a generalized protocol based on the principles outlined in the synthesis of

Sofosbuvir and its analogues. Specific reagents, solvents, and reaction conditions would need
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to be optimized for the synthesis of impurity G.

Protection of the Nucleoside Analogue: The starting nucleoside analogue is selectively

protected to ensure that the subsequent reactions occur at the desired positions. This

typically involves the use of protecting groups for hydroxyl functions.

Phosphoramidate Coupling: The protected nucleoside is then coupled with a suitable

phosphorylating agent. The stereochemistry of this step is critical in determining the final

diastereomer.

Deprotection: The protecting groups are removed under specific conditions to yield the crude

impurity.

Purification: The crude product is purified using chromatographic techniques, such as

column chromatography or preparative high-performance liquid chromatography (HPLC), to

isolate the desired diastereomer with high purity.

Mechanism of Action and Relevant Signaling
Pathways
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-

461203. This active metabolite acts as a chain terminator when incorporated into the nascent

HCV RNA by the NS5B polymerase, thus inhibiting viral replication. The NS5B polymerase is a

key enzyme in the HCV life cycle and interacts with various host cell factors and signaling

pathways.

HCV NS5B Polymerase and Host Cell Signaling
The HCV NS5B polymerase has been shown to interact with cellular kinases, such as Akt/PKB,

and can influence innate immune signaling pathways. The diagram below illustrates the central

role of NS5B and its interaction with key cellular pathways.
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Interaction of HCV NS5B polymerase with host cell signaling pathways.

Biological Significance of Diastereomeric Impurities
The stereochemistry of the phosphorus center in Sofosbuvir is critical for its antiviral activity.

The desired diastereomer is efficiently converted to the active triphosphate metabolite, while

other diastereomers may have significantly lower activity or different metabolic profiles. The

presence of diastereomeric impurities, such as impurity G, could potentially impact the overall

efficacy and safety profile of the drug product. Therefore, controlling the level of such impurities

is a key regulatory requirement. To date, specific studies on the biological activity of

Sofosbuvir impurity G have not been extensively reported in the public domain.
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Conclusion
Sofosbuvir impurity G is a critical process-related impurity that requires careful monitoring

and control during the manufacturing of Sofosbuvir. Understanding its chemical properties,

synthesis, and potential biological impact is essential for researchers and professionals in the

field of drug development. The use of well-characterized reference standards for such

impurities is fundamental for the development of robust analytical methods to ensure the

quality and safety of this vital antiviral medication. Further research into the specific biological

activities of individual Sofosbuvir diastereomers would provide a more complete understanding

of their potential impact.

To cite this document: BenchChem. [Sofosbuvir Impurity G: A Comprehensive Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566924#sofosbuvir-impurity-g-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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